1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-3-methylpentanoate

DAGLα inhibition endocannabinoid biosynthesis serine hydrolase profiling

1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-3-methylpentanoate (CAS 1072902-75-0, synonym L-Isoleucine Orlistat, OMDM-188, Orlistat USP Related Compound E) is a β-lactone-class lipase inhibitor belonging to the tetrahydrolipstatin (THL) structural family. It shares the identical β-lactone pharmacophore and tridecan-2-yl alkyl backbone with the clinically approved anti-obesity agent Orlistat (tetrahydrolipstatin, CAS 96829-58-2), but differs critically in the N-formyl amino acid ester moiety: it incorporates N-formyl-L-isoleucine (2-formamido-3-methylpentanoate) in place of the N-formyl-L-leucine (2-formamido-4-methylpentanoate) found in Orlistat.

Molecular Formula C29H53NO5
Molecular Weight 495.7 g/mol
Cat. No. B12291185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-3-methylpentanoate
Molecular FormulaC29H53NO5
Molecular Weight495.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(C(C)CC)NC=O
InChIInChI=1S/C29H53NO5/c1-5-8-10-12-13-14-15-16-17-19-24(34-29(33)27(30-22-31)23(4)7-3)21-26-25(28(32)35-26)20-18-11-9-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)
InChIKeyCBHKWVNFZKJLIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-3-methylpentanoate: Structural Identity, Classification, and Procurement Context


1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-3-methylpentanoate (CAS 1072902-75-0, synonym L-Isoleucine Orlistat, OMDM-188, Orlistat USP Related Compound E) is a β-lactone-class lipase inhibitor belonging to the tetrahydrolipstatin (THL) structural family [1]. It shares the identical β-lactone pharmacophore and tridecan-2-yl alkyl backbone with the clinically approved anti-obesity agent Orlistat (tetrahydrolipstatin, CAS 96829-58-2), but differs critically in the N-formyl amino acid ester moiety: it incorporates N-formyl-L-isoleucine (2-formamido-3-methylpentanoate) in place of the N-formyl-L-leucine (2-formamido-4-methylpentanoate) found in Orlistat . This single methyl-group positional shift—an additional β-branch on the amino acid side chain—is the sole structural differentiator yet drives quantifiable divergence in target potency, selectivity, and physicochemical properties [1]. The compound is officially recognized as a pharmacopoeial reference standard (USP Orlistat Related Compound E) and as a research-grade DAGLα inhibitor with demonstrated in vivo activity [2].

Why Orlistat Cannot Substitute for 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-3-methylpentanoate in DAGLα-Focused Research and QC Applications


Despite sharing the same molecular formula (C29H53NO5), identical β-lactone core, and identical alkyl chain architecture, the substitution of N-formyl-L-leucine (Orlistat) with N-formyl-L-isoleucine (this compound) produces quantitatively distinct pharmacological and physicochemical profiles that preclude generic interchange [1]. In a direct head-to-head DAGLα inhibition assay, this compound achieves an IC50 20- to 62.5-fold lower than Orlistat depending on assay conditions (IC50 < 50 nM vs. THL IC50 = 1 μM in the Ortar 2008 assay system, or 16 nM vs. 60 nM in BindingDB cross-study comparison) [1][2]. Critically, the isoleucine-containing analogs exhibit 23- to 375-fold selectivity for DAGLα over monoacylglycerol lipase (MAGL), whereas Orlistat displays broad, non-selective inhibition across multiple serine hydrolases including substantial MAGL blockade (90% inhibition at 5 μM) [1]. The melting point differs by approximately 10-17°C (57-59°C vs. 43-47°C for Orlistat) , and the logP shifts from ~8.0-8.9 (Orlistat) to 7.72 (this compound), indicating measurably lower lipophilicity . These differences mean that procurement of Orlistat for applications requiring selective DAGLα inhibition, impurity reference standardization, or defined physicochemical specifications will yield quantitatively different experimental outcomes.

Quantitative Differentiation Evidence for 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-3-methylpentanoate vs. Closest Analogs


DAGLα Inhibitory Potency: >20-Fold Improvement Over Orlistat in Direct Head-to-Head Enzymatic Assay

In the seminal structure-activity relationship study by Ortar et al. (2008), compound 15—structurally confirmed as L-Isoleucine Orlistat, i.e., 1-(3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-3-methylpentanoate—inhibited 2-arachidonoylglycerol (2-AG) formation via human recombinant diacylglycerol lipase α (DAGLα) with an IC50 lower than 50 nM, whereas the parent compound tetrahydrolipstatin (THL, Orlistat) tested in the identical assay system yielded an IC50 of 1 μM [1]. This represents a greater than 20-fold enhancement in potency attributable solely to the leucine-to-isoleucine substitution in the N-formyl amino acid ester moiety. Independent data from BindingDB (ChEMBL-deposited) corroborate this finding: L-Isoleucine Orlistat exhibits an IC50 of 16 nM against human recombinant DAGLα (sn-1-[14C]oleoyl-2-arachidonoyl-glycerol substrate, COS cell overexpression system), while Orlistat tested in the same assay format ranges from 60 nM to 1 μM depending on substrate conditions [2].

DAGLα inhibition endocannabinoid biosynthesis serine hydrolase profiling IC50 comparison

DAGLα Selectivity Over MAGL: 23- to 375-Fold Window vs. Orlistat's Broad-Spectrum Non-Selective Profile

The Ortar 2008 study directly quantified selectivity between DAGLα inhibition and MAGL-mediated 2-AG hydrolysis. Compounds 11, 13, and 15 (including L-Isoleucine Orlistat) were 23- to 375-fold selective for DAGLα over MAGL [1]. In stark contrast, Orlistat (THL) exhibits a broad-spectrum inhibition profile: at 5 μM, Orlistat inhibits MAGL by 90%, HSL by 20%, ABHD6 by 80%, and CES1 by 70%, in addition to complete DAGLα blockade [2]. This demonstrates that the isoleucine-for-leucine substitution confers a marked selectivity advantage, narrowing the target engagement window primarily to DAGLα while preserving some pancreatic lipase activity [3]. In the Bisogno et al. lipase panel (Table 3), the L-isoleucyl analog (Compound 4/OMDM-188) showed 99% pancreatic lipase inhibition at 10 μM compared to 92% for THL, but reduced lipoprotein lipase inhibition (84% vs. 86%) [3].

MAGL selectivity off-target profiling endocannabinoid pathway serine hydrolase selectivity

In Vivo Functional Validation: Equivalent Efficacy to Orlistat in Reversing Pharmacologically Induced GI Hypomotility at Matched Dose

Bashashati et al. (2015) directly compared OMDM-188 (the L-Isoleucine Orlistat synonym) with Orlistat in a mouse model of pharmacologically induced gastrointestinal hypomotility [1]. Both compounds were administered intraperitoneally at 1 mg/kg. Scopolamine (0.5 mg/kg, i.p.) and loperamide (0.5 mg/kg, i.p.) significantly prolonged whole gut transit (WGT) time in wild-type mice. Both Orlistat (1 mg/kg, i.p.) and OMDM-188 (1 mg/kg, i.p.) reversed the scopolamine- and loperamide-induced prolongation of WGT to a statistically significant degree (P<0.001 and P<0.05 respectively) [1]. Critically, neither compound affected transit when administered alone to untreated animals, and the effects of both were absent in CB1 receptor knockout (CB1−/−) mice, confirming on-target DAGLα→2-AG→CB1 mechanism [1]. In ex vivo colonic tissue, pre-incubation with scopolamine elevated 2-AG levels; both Orlistat (5 μM) and OMDM-188 (1 μM) normalized 2-AG [1]. Notably, a 5-fold lower concentration of OMDM-188 was sufficient to achieve the same ex vivo 2-AG normalization.

in vivo pharmacology GI motility DAGLα target engagement constipation model

USP Pharmacopoeial Reference Standard Status: Regulatory-Grade Identity for Orlistat Impurity Profiling and QC Method Validation

1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-3-methylpentanoate is officially monographed as 'Orlistat Related Compound E' in the United States Pharmacopeia (USP Reference Standard Catalog No. 1478855) , and is also available through Sigma-Aldrich as a USP-grade pharmaceutical primary standard . This regulatory designation is not held by other close structural analogs such as L-Valine Orlistat (CAS 1243107-50-7) or the glycine-derived analogs (e.g., Orlistat derivative 15g/17c, CAS not pharmacopoeial), which lack official compendial recognition [1]. The USP monograph specifies its use in 'specified quality tests and assays as specified in the USP compendia' for Orlistat drug substance and drug product analysis . Commercial sourcing from USP-grade suppliers specifies a purity of >95%, neat format, pharmaceutical primary standard grade, with full Certificate of Analysis traceability .

USP reference standard pharmaceutical impurity profiling quality control regulatory compliance

Physicochemical Differentiation: Quantifiable LogP, Melting Point, and PSA Shifts Driven by Single Methyl Group Repositioning

The isoleucine-for-leucine substitution produces measurable shifts in three key physicochemical parameters relevant to analytical method development, formulation, and chromatographic separation. L-Isoleucine Orlistat exhibits a computed LogP of 7.72220 versus Orlistat's LogP of 7.90870-8.94 (multiple sources) , representing a decrease of 0.19-1.22 log units—indicating measurably lower lipophilicity despite identical molecular formula. The polar surface area (PSA) increases from 81.70 Ų (Orlistat) to 85.19 Ų (L-Isoleucine Orlistat), reflecting altered hydrogen-bonding capacity . The melting point shows the most pronounced shift: 57-59°C for the isoleucine analog versus 43-47°C (or <50°C) for Orlistat, a difference of 10-17°C . Density is effectively identical (0.976 g/cm³) . These differences, while individually modest, collectively enable chromatographic resolution (HPLC retention time differentiation) between the two compounds, which is the basis for the USP impurity specification.

logP melting point polar surface area physicochemical profiling chromatographic retention

Optimal Scientific and Industrial Application Scenarios for 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-3-methylpentanoate Based on Quantitative Differentiation Evidence


Selective Pharmacological Dissection of DAGLα-Mediated 2-AG Biosynthesis in Endocannabinoid Signaling Research

Neuroscience and GI physiology laboratories studying the DAGLα→2-AG→CB1 receptor signaling axis require a DAGLα inhibitor that does not simultaneously block MAGL-mediated 2-AG degradation. This compound's 23- to 375-fold selectivity for DAGLα over MAGL [1], contrasted with Orlistat's 90% MAGL inhibition at 5 μM [2], makes it the appropriate tool for experiments where MAGL co-inhibition would confound interpretation of 2-AG level changes. The >20-fold DAGLα potency advantage over Orlistat [1] further permits lower working concentrations (nM range) that minimize engagement of other off-target serine hydrolases. Validated in vivo at 1 mg/kg i.p. for GI motility studies , with ex vivo 2-AG normalization achieved at 1 μM (5-fold lower than Orlistat's required 5 μM) .

USP-Compliant Orlistat Impurity Profiling and Pharmaceutical QC Batch Release Testing

Pharmaceutical QC laboratories performing Orlistat drug substance and drug product analysis under USP monograph specifications must use 'Orlistat Related Compound E' (this compound) as the identity and quantification reference standard for the isoleucine-derived process impurity peak [1]. As the only isoleucine variant with official USP Reference Standard status (Catalog No. 1478855, pharmaceutical primary standard grade, neat format) [2], it is the regulatory-accepted standard for HPLC method validation, system suitability testing, and impurity quantification in ANDA submissions and commercial batch release. No other THL amino acid analog (L-valine, glycine, D-isoleucine, or allo-isoleucine variants) carries equivalent pharmacopoeial recognition .

Structure-Activity Relationship (SAR) Studies of β-Lactone Lipase Inhibitors Requiring a Single-Variable Chemical Probe

Medicinal chemistry programs investigating the contribution of the N-formyl amino acid ester moiety to lipase inhibitor potency, selectivity, and physicochemical properties benefit from this compound as a single-variable comparator to Orlistat. The leucine→isoleucine substitution represents a minimal structural perturbation (one additional methyl group on the amino acid β-carbon) yet produces quantifiable shifts in DAGLα potency (>20-fold), MAGL selectivity (from non-selective to 23-375-fold window), LogP (−0.19 to −1.22 units), and melting point (+10 to +17°C) [1][2]. This makes it an ideal tool compound for computational modeling, co-crystallization studies, and QSAR model building where the effect of a single methyl group on target engagement and drug-like properties must be systematically evaluated.

In Vivo Constipation and GI Dysmotility Models Requiring DAGLα-Selective Target Validation

The demonstrated in vivo efficacy of OMDM-188 (L-Isoleucine Orlistat) in reversing pharmacologically induced GI hypomotility in wild-type mice—with complete loss of effect in CB1−/− mice—validates its utility as a mechanistic probe for DAGLα-dependent GI motility regulation [1]. At the same 1 mg/kg i.p. dose, it achieves efficacy equivalent to Orlistat in normalizing whole gut transit [1]. Its superior DAGLα selectivity profile [2] reduces the risk of confounding MAGL-mediated effects on intestinal 2-AG tone, making it preferable to Orlistat for studies aimed at isolating the contribution of DAGLα-derived endocannabinoids to enteric nervous system function.

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